molecular formula C8H8BNO5 B597785 4-Acetyl-3-nitrophenylboronic acid CAS No. 1256345-63-7

4-Acetyl-3-nitrophenylboronic acid

Cat. No.: B597785
CAS No.: 1256345-63-7
M. Wt: 208.964
InChI Key: PZXBGJTWRHMQQR-UHFFFAOYSA-N
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Description

4-Acetyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO5. This compound is characterized by the presence of an acetyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (this compound) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of this compound can be affected by factors such as temperature, ph, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-nitrophenylboronic acid typically involves the reaction of 4-acetyl-3-nitrophenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(4-acetyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBGJTWRHMQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681539
Record name (4-Acetyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-63-7
Record name Boronic acid, B-(4-acetyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Acetyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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